

Fmoc-Glu(O-2-PhiPr)-OH molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Fmoc-Glu(O-2-PhiPr)-OH**

Cat. No.: **B613428**

[Get Quote](#)

In-Depth Technical Guide: Fmoc-Glu(O-2-PhiPr)-OH

For Researchers, Scientists, and Drug Development Professionals

Fmoc-Glu(O-2-PhiPr)-OH is a crucial amino acid derivative employed in solid-phase peptide synthesis (SPPS), particularly for the creation of complex peptides and peptide-based therapeutics. Its unique protecting group strategy allows for enhanced flexibility in synthetic routes, including the on-resin synthesis of cyclic peptides. This guide provides an in-depth overview of its properties, experimental protocols for its use, and a visual representation of its role in peptide synthesis workflows.

Core Properties of Fmoc-Glu(O-2-PhiPr)-OH

The fundamental molecular characteristics of **Fmoc-Glu(O-2-PhiPr)-OH** are summarized below.

Property	Value	References
Molecular Weight	487.54 g/mol	[1] [2]
Molecular Formula	C ₂₉ H ₂₉ NO ₆	[1] [2]
Synonyms	Fmoc-L-Glu(2-phenylisopropoxy)-OH, N- α -Fmoc-L-glutamic acid γ -2-phenylisopropyl ester, Fmoc-Glu(OPp)-OH	[1]
Appearance	White to pale yellow powder	[2]
Primary Application	Fmoc solid-phase peptide synthesis	

Experimental Protocols

The primary application of **Fmoc-Glu(O-2-PhiPr)-OH** is in Fmoc-based solid-phase peptide synthesis. Below are detailed methodologies for its incorporation into a growing peptide chain and the selective deprotection of its side-chain.

Coupling of Fmoc-Glu(O-2-PhiPr)-OH

This protocol outlines the standard procedure for coupling **Fmoc-Glu(O-2-PhiPr)-OH** to a resin-bound peptide chain with a free N-terminal amine.

Materials:

- **Fmoc-Glu(O-2-PhiPr)-OH**
- Peptide synthesis resin with N-terminal deprotected peptide
- Coupling reagent (e.g., HATU, HBTU)
- Base (e.g., N,N-Diisopropylethylamine - DIPEA)
- N,N-Dimethylformamide (DMF)

- Peptide synthesis vessel

Procedure:

- Resin Preparation: Swell the peptide-resin in DMF.
- Amino Acid Activation: In a separate vessel, dissolve **Fmoc-Glu(O-2-PhiPr)-OH** (3-5 equivalents relative to resin loading) in DMF. Add the coupling reagent (e.g., HATU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents). Allow the mixture to pre-activate for 5-10 minutes.
- Coupling Reaction: Add the activated amino acid solution to the peptide-resin. Agitate the mixture at room temperature for 1-2 hours.
- Washing: After the coupling reaction is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts. A Kaiser test can be performed to confirm the completion of the coupling reaction.

Selective Deprotection of the O-2-PhiPr Group

The key advantage of **Fmoc-Glu(O-2-PhiPr)-OH** is the ability to selectively remove the 2-phenylisopropyl (2-PhiPr) protecting group from the glutamic acid side chain while the peptide remains attached to the resin and other protecting groups are intact. This is particularly useful for on-resin cyclization or branching.

Materials:

- Peptide-resin containing the Glu(O-2-PhiPr) residue
- 1% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
- DCM
- DMF

Procedure:

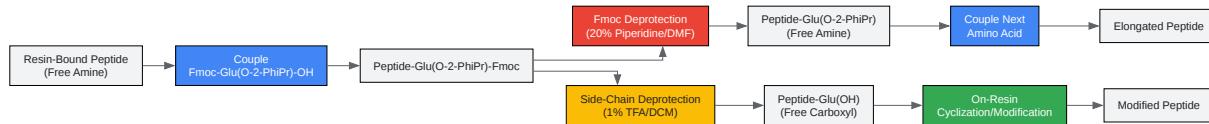
- Resin Preparation: Wash the peptide-resin with DCM.

- Deprotection: Treat the resin with a solution of 1% TFA in DCM.[\[2\]](#) Allow the reaction to proceed for 5-10 minutes with agitation. Repeat this step 2-3 times to ensure complete removal of the 2-PhiPr group.
- Washing: Wash the resin thoroughly with DCM followed by DMF to remove the TFA and the cleaved protecting group. The newly exposed carboxylic acid side chain is now available for further modification, such as lactam bridge formation.

Standard Fmoc Group Deprotection

For the continuation of the peptide chain elongation after the coupling of **Fmoc-Glu(O-2-PhiPr)-OH**, the N-terminal Fmoc group is removed.

Materials:


- Peptide-resin with N-terminal Fmoc protection
- 20% Piperidine in DMF
- DMF

Procedure:

- Resin Preparation: Wash the peptide-resin with DMF.
- Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes.[\[3\]](#)[\[4\]](#) Repeat this step once.
- Washing: Wash the resin thoroughly with DMF to remove piperidine and the cleaved Fmoc-adduct. The resin is now ready for the next amino acid coupling step.

Visualizing the Workflow

The following diagram illustrates the key steps in the utilization of **Fmoc-Glu(O-2-PhiPr)-OH** in solid-phase peptide synthesis, from coupling to selective side-chain deprotection.

[Click to download full resolution via product page](#)

Caption: Workflow for **Fmoc-Glu(O-2-PhiPr)-OH** in SPPS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. advancedchemtech.com [advancedchemtech.com]
- 2. Page loading... [wap.guidechem.com]
- 3. mdpi.com [mdpi.com]
- 4. chem.uci.edu [chem.uci.edu]
- To cite this document: BenchChem. [Fmoc-Glu(O-2-PhiPr)-OH molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b613428#fmoc-glu-o-2-phi-pr-oh-molecular-weight-and-formula\]](https://www.benchchem.com/product/b613428#fmoc-glu-o-2-phi-pr-oh-molecular-weight-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com